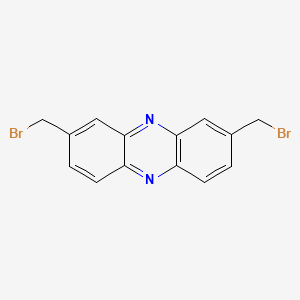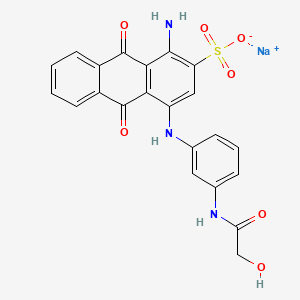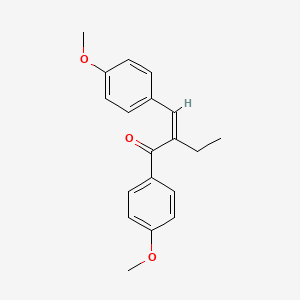
Ethyl 3-methylthiirene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methylthiirene-2-carboxylate is an organic compound belonging to the class of thiirene derivatives Thiirenes are three-membered sulfur-containing heterocycles, which are known for their strained ring systems and unique reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methylthiirene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 2-bromo-3-methylpropanoate with sodium sulfide, which induces the formation of the thiirene ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-methylthiirene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the thiirene ring can lead to the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom, leading to the formation of various substituted thiirenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted thiirenes with various functional groups.
Applications De Recherche Scientifique
Ethyl 3-methylthiirene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of materials with unique electronic properties, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of ethyl 3-methylthiirene-2-carboxylate involves its interaction with molecular targets through its reactive thiirene ring. The strained ring system makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with target molecules. This reactivity is exploited in various applications, including enzyme inhibition and receptor modulation.
Comparaison Avec Des Composés Similaires
Ethyl 2-methylthiophene-3-carboxylate: A thiophene derivative with similar structural features but a five-membered ring.
Ethyl 2-methylthiirane-3-carboxylate: Another three-membered sulfur-containing compound but with different substitution patterns.
Uniqueness: Ethyl 3-methylthiirene-2-carboxylate is unique due to its three-membered ring structure, which imparts distinct reactivity compared to larger ring systems like thiophenes. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity.
Propriétés
Numéro CAS |
65702-21-8 |
|---|---|
Formule moléculaire |
C6H8O2S |
Poids moléculaire |
144.19 g/mol |
Nom IUPAC |
ethyl 3-methylthiirene-2-carboxylate |
InChI |
InChI=1S/C6H8O2S/c1-3-8-6(7)5-4(2)9-5/h3H2,1-2H3 |
Clé InChI |
PRTPLOOPHPVSFQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)

![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)

![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)



